molecular formula C12H18FN5 B11749571 [(1-ethyl-1H-pyrazol-4-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine

[(1-ethyl-1H-pyrazol-4-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11749571
M. Wt: 251.30 g/mol
InChI Key: RFFDCSSLSLURMJ-UHFFFAOYSA-N
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Description

The compound (1-ethyl-1H-pyrazol-4-yl)methylamine is a bifunctional amine derivative featuring two pyrazole rings. Each pyrazole moiety is substituted with distinct alkyl and fluoroalkyl groups:

  • Pyrazole A: 1-ethyl group at position 1, with a methylene bridge (-CH₂-) at position 2.
  • Pyrazole B: 1-(2-fluoroethyl) group at position 1, with a methylene bridge at position 4.

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-[2-(2-fluoroethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C12H18FN5/c1-2-17-10-11(8-16-17)7-14-9-12-3-5-15-18(12)6-4-13/h3,5,8,10,14H,2,4,6-7,9H2,1H3

InChI Key

RFFDCSSLSLURMJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=CC=NN2CCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of ethyl and fluoroethyl groups through alkylation reactions. The final step includes the coupling of the two pyrazole rings via a methylamine linker under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halides, nucleophiles like amines or thiols; reactions are conducted under mild to moderate temperatures.

Major Products

Scientific Research Applications

(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which (1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Analogues

The following compounds share pyrazole-amine backbones but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Purity Reference
(1-ethyl-1H-pyrazol-4-yl)methylamine C₁₄H₁₈F₃N₅ 329.33 g/mol 1-ethyl, 2-fluoroethyl Not reported Derived from
Benzyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amine C₁₃H₁₇N₃ 215.30 g/mol Benzyl, 1-ethyl 95%
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine C₉H₁₆N₄ 180.26 g/mol Cyclopropanamine, 1-ethyl 95%
Methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine hydrochloride C₈H₁₂F₃N₃ 231.20 g/mol 1-methyl, 3-trifluoromethyl Not reported

Key Observations :

  • Fluorine Impact: The 2-fluoroethyl group in the target compound may enhance metabolic stability and lipophilicity compared to non-fluorinated analogues like benzyl derivatives .
  • Electron-Withdrawing Groups : The trifluoromethyl group in methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine increases electronegativity, which could modulate receptor interactions .
Functional Group Variations in Pyrazole-Amines

and describe pyrazole derivatives with imidazole or oxadiazole heterocycles instead of amines. For example:

  • (2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-{2-[5-methyl-4-(3-trifluoromethylphenyl)-1H-imidazol-2-yl]-pyridin-4-yloxy}-1H-benzoimidazol-2-yl)-amine (EP 1 926 722 B1) :
    • Replaces one pyrazole with a benzoimidazole ring.
    • Contains a trifluoromethylphenyl group, enhancing hydrophobicity.

Comparison :

  • The target compound’s simplicity (two pyrazoles) may improve synthetic accessibility compared to polyheterocyclic analogues.
  • Benzoimidazole derivatives often exhibit higher molecular weights (>500 g/mol), reducing bioavailability .

Inference :

  • The target compound likely requires similar coupling strategies, with fluorinated reagents introducing the 2-fluoroethyl group.

Biological Activity

(1-ethyl-1H-pyrazol-4-yl)methylamine is a synthetic compound characterized by a complex structure featuring two pyrazole rings linked by a methylene bridge. Its unique molecular configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine
  • Molecular Formula : C12H19ClFN5
  • Molecular Weight : 287.77 g/mol

The structure features various functional groups that enhance its reactivity and biological interactions, including:

  • Ethyl and fluoroethyl substituents
  • Amine functionalities

Mechanisms of Biological Activity

Research indicates that (1-ethyl-1H-pyrazol-4-yl)methylamine interacts with specific molecular targets, including enzymes and receptors. These interactions can modulate enzyme activities and influence signaling pathways, which may lead to various therapeutic effects.

Enzyme Interaction

The compound has been shown to selectively bind to certain enzymes, potentially altering their activity. This specificity is crucial for developing targeted therapies aimed at minimizing side effects while maximizing efficacy. For instance, preliminary studies suggest that it may have applications in treating diseases associated with enzyme dysfunctions .

Biological Activities

The biological activities of this compound can be categorized as follows:

Activity Type Description
Antitumor Activity The compound exhibits potential antitumor properties, as evidenced by its ability to inhibit the growth of various cancer cell lines .
Anti-inflammatory Effects Similar pyrazole derivatives have shown anti-inflammatory properties, suggesting that this compound may also possess such effects .
CNS Modulation The interaction with muscarinic receptors indicates potential applications in treating CNS disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives similar to (1-ethyl-1H-pyrazol-4-yl)methylamine:

  • Anticancer Studies : A study evaluated a series of pyrazole derivatives for their antitumor activity against different cancer cell lines (A549, HT-1080, SGC-7901). The most promising compounds demonstrated significant inhibition of tumor growth, highlighting the therapeutic potential of pyrazole-based compounds .
  • Receptor Modulation : Research on pyrazole derivatives indicated their ability to act as positive allosteric modulators (PAMs) for muscarinic receptors M2 and M4, which are implicated in various CNS disorders. These findings suggest that similar compounds could be developed for treating conditions like Alzheimer's disease and schizophrenia .
  • In Vitro Studies : In vitro assays have demonstrated the capacity of related compounds to disrupt microtubule networks in cancer cells, leading to cell cycle arrest at the G2/M phase. This mechanism underlines their potential as chemotherapeutic agents .

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